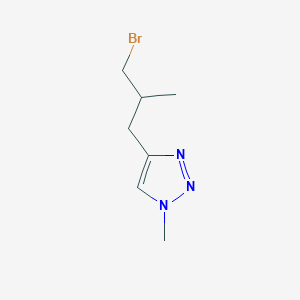![molecular formula C12H19NS B13201199 3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine](/img/structure/B13201199.png)
3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine is an organic compound with the molecular formula C12H19NS It is characterized by a butan-1-amine backbone with a methyl group at the 3-position and a 4-(methylsulfanyl)phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with 3-methylbutan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.
Substitution: Nitric acid for nitration, bromine for bromination; reactions are usually conducted at low temperatures to control the reaction rate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or bromo derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell surface receptors to trigger intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenylbutan-1-amine: Lacks the methylsulfanyl group, which may affect its biological activity.
4-(Methylsulfanyl)phenylbutan-1-amine: Lacks the methyl group at the 3-position, which may influence its chemical reactivity.
3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-one: Contains a carbonyl group instead of an amine, leading to different chemical properties.
Uniqueness
3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine is unique due to the presence of both a methylsulfanyl group and a methyl group on the butan-1-amine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H19NS |
|---|---|
Poids moléculaire |
209.35 g/mol |
Nom IUPAC |
3-methyl-1-(4-methylsulfanylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NS/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3 |
Clé InChI |
ZZXZPIXWRZCPEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=CC=C(C=C1)SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)
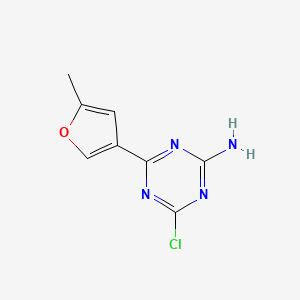
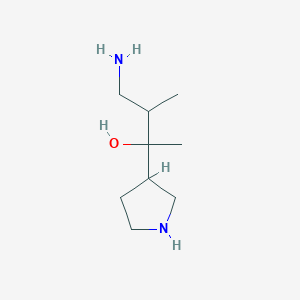



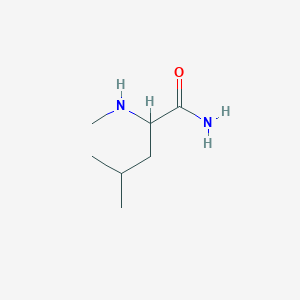


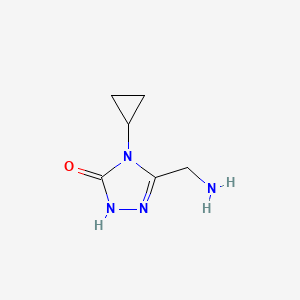
![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

![tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13201193.png)
